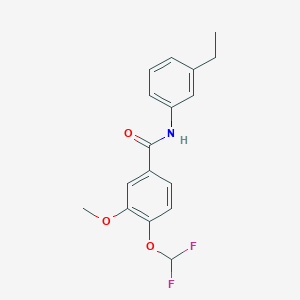![molecular formula C22H20N2O2 B10976284 4-[(3,3-Diphenylpropanoyl)amino]benzamide](/img/structure/B10976284.png)
4-[(3,3-Diphenylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of 4-[(3,3-Diphenylpropanoyl)amino]benzamide involves various methods. One common approach is the reaction between benzoyl chloride and 3,3-diphenylpropylamine in the presence of a base.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or toluene) at room temperature or under reflux.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: 4-[(3,3-Diphenylpropanoyl)amino]benzamide can undergo various reactions, including amidation, acylation, and nucleophilic substitution.
Common Reagents and Conditions: Reagents like benzoyl chloride, amines, and bases are employed. For example, the reaction with 3,3-diphenylpropylamine requires a base (such as triethylamine).
Major Products: The primary product is this compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: May serve as a lead compound for drug development.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The exact mechanism of action for 4-[(3,3-Diphenylpropanoyl)amino]benzamide depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide, exhibit similar structural features.
Uniqueness: The combination of the phenylpropanoyl group and the benzamide moiety distinguishes it from related compounds.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C22H20N2O2/c23-22(26)18-11-13-19(14-12-18)24-21(25)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,26)(H,24,25) |
InChI Key |
WWGDLBRBTYMSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976205.png)
![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
![4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B10976225.png)

![N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B10976241.png)
![4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide](/img/structure/B10976259.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B10976266.png)

![N-(2-fluoro-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976268.png)


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976275.png)
![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide](/img/structure/B10976278.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10976281.png)
